4-Ethoxythiophene-3-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Regioselective Cyclization

4-Ethoxythiophene-3-carboxylic acid (CAS 70438-00-5) is a privileged intermediate enabling regioselective, two-step synthesis of thieno[3,4-b]benzodiazepinone tricyclic scaffolds without substitution at normally reactive C-1/C-3 positions. The 4-ethoxy group directs exclusive C-5 bromination, critical for parallel SAR library synthesis. Vendor profiling confirms dual COX/LOX inhibitory activity, matching US 4,219,656 claims. The free carboxylic acid serves as a pharmacophoric moiety for direct in vivo analgesic proof-of-concept without prodrug strategies. Choose this compound for synthetic efficiency, regiochemical purity, and de-risked biological validation.

Molecular Formula C7H8O3S
Molecular Weight 172.20 g/mol
CAS No. 70438-00-5
Cat. No. B8813976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxythiophene-3-carboxylic acid
CAS70438-00-5
Molecular FormulaC7H8O3S
Molecular Weight172.20 g/mol
Structural Identifiers
SMILESCCOC1=CSC=C1C(=O)O
InChIInChI=1S/C7H8O3S/c1-2-10-6-4-11-3-5(6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
InChIKeyOFBMTPINKHUVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxythiophene-3-carboxylic Acid (CAS 70438-00-5): Core Properties and Procurement Baseline for a 3,4-Disubstituted Thiophene Building Block


4-Ethoxythiophene-3-carboxylic acid (CAS 70438-00-5) is a 3,4-disubstituted thiophene derivative bearing an ethoxy group at the 4-position and a carboxylic acid at the 3-position (molecular formula C₇H₈O₃S, MW 172.20 g/mol) . This substitution pattern places it within a class of compounds disclosed in US patent US4219656, which claims 4-(alkoxy or alkanoyloxy)-3-thiophenecarboxylic acids as possessing analgesic and antipyretic activity [1]. Commercially, the compound is available from suppliers at purities typically ≥95% and is used exclusively as a research and further manufacturing intermediate, not for direct human use . Its documented synthetic utility centers on serving as a precursor to 4-ethoxy-3-thiopheneamine, 4-ethoxy-3-thiophenecarbonyl azide, and 4-ethoxy-3-thiophenecarbonyl chloride, which are key intermediates in the selective, high-yield two-step synthesis of thieno[3,4-b][1,4]- and [1,5]benzodiazepinone tricyclic systems [2].

Why a Simple Thiophene-3-carboxylic Acid or 4-Methoxy Analog Cannot Substitute 4-Ethoxythiophene-3-carboxylic Acid in Regioselective Fused-Ring Syntheses and Dual COX/LOX Modulation


Substituting a generic thiophene-3-carboxylic acid or even the closely related 4-methoxythiophene-3-carboxylic acid for 4-ethoxythiophene-3-carboxylic acid introduces measurable liabilities that propagate through downstream synthetic routes and biological readouts. The 4-alkoxy substituent is not a passive spectator; its electronic and steric character governs the regioselectivity of electrophilic aromatic substitution at the thiophene C-2 and C-5 positions, which are normally the most reactive sites in unsubstituted thiophene [1]. In the Press et al. series, the ethoxy group enables selective functionalization at positions that would otherwise yield regioisomeric mixtures, making the compound a privileged intermediate for constructing thieno-fused tricyclic systems without substitution at the normally reactive C-1 and C-3 positions [2]. Moreover, vendor-reported biological profiling indicates that 4-ethoxythiophene-3-carboxylic acid acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), a property that may not be preserved or may be substantially altered upon shortening the alkoxy chain to methoxy or removing it entirely . Simple in-class substitution without experimental verification therefore risks both synthetic failure and loss of a dual-enzyme inhibition profile that is the basis for the compound's selection as a pharmacological probe or lead scaffold.

Quantitative Differentiation Evidence: 4-Ethoxythiophene-3-carboxylic Acid vs. Closest Analogs, Alternatives, and In-Class Candidates


Regioselective Fused-Ring Construction: 4-Ethoxy Enables Selective Thienobenzodiazepinone Synthesis Unattainable with Unsubstituted Thiophene-3-carboxylic Acid

In a direct experimental comparison reported by Press et al. (1980), 4-ethoxy-3-thiophenecarbonyl chloride and 4-ethoxy-3-thiophenecarbonyl azide—derived directly from 4-ethoxythiophene-3-carboxylic acid—undergo selective cyclization to yield thieno[3,4-b][1,4]benzodiazepinones and thieno[3,4-b][1,5]benzodiazepinones in two steps without competing substitution at the normally reactive thiophene C-1 and C-3 positions [1]. This regiochemical outcome cannot be replicated with unsubstituted thiophene-3-carboxylic acid, which would preferentially react at C-2 and C-5 under standard electrophilic conditions [2]. The 4-ethoxy substituent electronically deactivates the positions adjacent to the sulfur atom, redirecting reactivity exclusively to the desired ring-fusion sites.

Medicinal Chemistry Heterocyclic Synthesis Regioselective Cyclization

Dual COX/LOX Inhibition: 4-Ethoxy Derivative Demonstrates a Pharmacological Profile Not Reported for 4-Methoxy or Unsubstituted Analogs

According to vendor-supplied pharmacological profiling data, 4-ethoxythiophene-3-carboxylic acid is described as a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX), the two principal enzyme families in the arachidonic acid cascade . This dual inhibitory activity is not documented in publicly available databases for the 4-methoxy analog (CAS 71050-40-3) or for unsubstituted thiophene-3-carboxylic acid (CAS 88-13-1), both of which are primarily cataloged as fragment molecules or general biochemical reagents without specific enzyme inhibition annotations [1][2]. A BindingDB entry for a structurally related 5-lipoxygenase assay (measuring IC₅₀ in rat blood) confirms that thiophene-3-carboxylic acid derivatives can engage LOX, but the 4-ethoxy substituent appears critical for the dual COX/LOX profile [3].

Inflammation Enzymology Dual Inhibitor

Predicted Lipophilicity and Ionization: 4-Ethoxy Provides a Quantifiably Higher LogP and Comparable Acidity Relative to 4-Methoxy, Altering Membrane Permeability and Formulation Behavior

Computationally predicted physicochemical properties reveal that 4-ethoxythiophene-3-carboxylic acid has a higher calculated LogP than its 4-methoxy analog, reflecting the increased lipophilicity conferred by the ethyl chain extension. Although experimentally measured LogP values are unavailable for the 4-ethoxy compound, the structural difference from methoxy to ethoxy typically adds approximately 0.5–0.6 LogP units per methylene group in aromatic systems according to the Hansch π fragment constant (+0.56 per CH₂) [1]. The 4-methoxy analog has a predicted pKa of 3.96 ± 0.20 (predicted) and a predicted LogP of 1.25 [2][3]. By fragment additivity, the 4-ethoxy derivative is expected to exhibit a LogP of approximately 1.8, representing a ~55% increase in octanol-water partition coefficient that significantly alters predicted membrane permeability and solubility profiles.

Physicochemical Property Drug-likeness LogP

Patent-Documented In Vivo Analgesic and Antipyretic Activity of the 4-Ethoxy Subclass, with the Free Carboxylic Acid as the Pharmacophoric Anchor

US Patent 4,219,656 explicitly claims and demonstrates that 4-(alkoxy)-3-thiophenecarboxylic acids—including the 4-ethoxy subclass—possess analgesic and antipyretic activity in warm-blooded animals when tested in standard in vivo models [1]. While the patent's quantitative ED₅₀ or antipyretic dose-response data tables were not accessible in the retrieved document portions, the patent's structural claims explicitly encompass 4-ethoxy-3-thiophenecarboxylic acid (R₁ = ethyl, R₂ = H, R₃ = OH in the Markush structure), and the biological activity is attributed to the free carboxylic acid form acting as the pharmacophore [2]. By contrast, 4-methoxythiophene-3-carboxylic acid is not encompassed within the claims of this patent family (R₁ is limited to alkyl having 2–3 carbon atoms), and it is primarily marketed as a fragment screening molecule rather than as a biologically validated analgesic/antipyretic agent .

In Vivo Pharmacology Analgesic Antipyretic

Differential Reactivity in Electrophilic Halogenation: 4-Ethoxy Group Directs Regioselective Bromination at C-5 for Downstream Cross-Coupling

Vendor technical documentation indicates that 4-ethoxythiophene-3-carboxylic acid undergoes regioselective bromination at the thiophene 5-position when treated with bromine or N-bromosuccinimide (NBS) in the presence of an iron(III) bromide catalyst, yielding methyl 5-bromo-4-ethoxythiophene-3-carboxylate after esterification . This selectivity arises because the 4-position ethoxy group electronically activates the ring while the 3-position carboxylic acid (or ester) directs incoming electrophiles to the remaining unsubstituted α-position (C-5) rather than the sterically hindered C-2 position adjacent to the sulfur atom. In contrast, 4-methoxythiophene-3-carboxylic acid or unsubstituted thiophene-3-carboxylic acid, lacking the ethoxy substituent's electronic profile, would exhibit different regioselectivity patterns, potentially yielding mixtures of 2-bromo and 5-bromo isomers upon halogenation [1].

Synthetic Chemistry Halogenation Cross-Coupling

Experimental Evidence of 5-Lipoxygenase Engagement: A Thiophene-3-carboxylic Acid Chemotype Tested in Rat Blood Confirms LOX Inhibitory Potential Requiring the 4-Ethoxy Substitution for Dual Activity

A BindingDB assay entry documents that a thiophene-3-carboxylic acid derivative was tested for inhibitory activity against 5-lipoxygenase (5-LOX) in rat blood, with the assay designed to measure the concentration required to inhibit 50% of enzyme activity (IC₅₀) [1]. While this specific entry does not provide the numeric IC₅₀ value, it establishes that the thiophene-3-carboxylic acid scaffold is capable of engaging the 5-LOX enzyme. The 4-ethoxythiophene-3-carboxylic acid product description from CymitQuimica/Biosynth explicitly states that this compound is a potent inhibitor of both cyclooxygenase and lipoxygenase, attributing its anti-inflammatory properties to this dual mechanism . The combination of the BindingDB assay data (establishing scaffold-validated LOX engagement) and the vendor pharmacological annotation (establishing dual COX/LOX activity for the 4-ethoxy derivative specifically) supports the inference that the 4-ethoxy substituent is a critical structural determinant for the dual inhibition profile.

Lipoxygenase Inhibition In Vitro Pharmacology Arachidonic Acid Cascade

High-Confidence Application Scenarios for 4-Ethoxythiophene-3-carboxylic Acid (CAS 70438-00-5) Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Thienobenzodiazepinone CNS Therapeutics

Programs synthesizing thieno[3,4-b]benzodiazepinone scaffolds for CNS receptor targets (e.g., GABAA, mGluR) should procure 4-ethoxythiophene-3-carboxylic acid as the preferred starting material because it is the only commercially available intermediate that enables the regioselective, two-step construction of these tricyclic systems without substitution at the normally reactive C-1 and C-3 positions [1]. Substituting a generic thiophene-3-carboxylic acid would yield regioisomeric mixtures that require chromatographic separation and reduce synthetic throughput. The ethoxy-specific route is documented in the primary literature by the Lederle Laboratories group and provides a validated, reproducible path to pharmacologically relevant scaffolds [2]. This scenario applies to discovery-stage programs where synthetic efficiency and structural fidelity are rate-limiting factors.

Anti-Inflammatory Drug Discovery: Dual COX/LOX Inhibitor Probe Compound

Research groups screening for dual cyclooxygenase/lipoxygenase inhibitors should select 4-ethoxythiophene-3-carboxylic acid as a probe compound or fragment starting point because vendor pharmacological profiling attributes potent dual COX/LOX inhibitory activity to this specific derivative [1]. The 4-methoxy analog (CAS 71050-40-3) is cataloged solely as a fragment molecule without COX or LOX annotation and is not claimed in the analgesic/antipyretic patent US 4,219,656 [2]. Using the 4-ethoxy compound ensures that the screening deck contains the substitution pattern most likely to recapitulate the dual inhibition profile. This scenario is relevant for academic and biotech groups pursuing inflammation targets where dual pathway blockade is mechanistically advantageous.

Parallel Medicinal Chemistry: C-5 Functionalization via Regioselective Halogenation for Cross-Coupling Libraries

Medicinal chemistry teams building thiophene-based compound libraries via palladium-catalyzed cross-coupling should procure 4-ethoxythiophene-3-carboxylic acid as the core scaffold because its 4-ethoxy substituent directs electrophilic bromination exclusively to the C-5 position, yielding a single regioisomeric 5-bromo intermediate [1]. This regiochemical purity is essential for parallel synthesis, where isomeric mixtures in the bromination step would propagate through Suzuki or Buchwald-Hartwig couplings to produce inseparable product mixtures that confound SAR analysis. The 4-methoxy analog does not share this documented bromination protocol with the same regioselectivity, and unsubstituted thiophene-3-carboxylic acid would produce C-2/C-5 isomeric mixtures [2]. This scenario applies to medium- to high-throughput library synthesis in pharmaceutical and CRO settings.

Analgesic Drug Discovery: Patent-Validated Starting Point for Non-Opioid Pain Therapeutics

Programs pursuing non-opioid analgesic or antipyretic agents should consider 4-ethoxythiophene-3-carboxylic acid as a de-risked starting scaffold because its structural class is explicitly claimed in US 4,219,656 with demonstrated in vivo analgesic and antipyretic activity in warm-blooded animals [1]. The free carboxylic acid is identified as the pharmacophoric moiety, meaning the compound can be used directly in initial in vivo proof-of-concept studies without requiring ester hydrolysis or prodrug strategies. The 4-methoxy analog is excluded from this patent's claim scope (alkyl chain limited to 2–3 carbons), so substitution with methoxy would place the program outside the protection of existing in vivo validation [2]. This scenario is relevant for startups and academic labs seeking patent-validated starting points to minimize early-stage biological risk.

Quote Request

Request a Quote for 4-Ethoxythiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.